Pyridinium, 1-amino-4-methyl-, iodide
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Description
Synthesis Analysis
The synthesis of derivatives similar to "Pyridinium, 1-amino-4-methyl-, iodide" has been reported, with methods emphasizing the introduction of functional groups to the pyridine ring, thus altering its properties. For instance, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide is synthesized and characterized through various techniques, including UV-Vis, FT-IR, 1H and 13C NMR, and single-crystal X-ray diffraction, showcasing the compound's complex formation and structural configuration (Chantrapromma et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridinium compounds has been analyzed through crystallography, revealing intricate details about their configuration. For example, the molecule of 1-methyl-4-{[(1E,3E)-4-phenylbuta-1,3-dienyl]}pyridinium cation displays a twisted structure, with dihedral angles indicating the spatial arrangement of the pyridinium and phenyl rings (Fun et al., 2010).
Chemical Reactions and Properties
Pyridinium compounds participate in a variety of chemical reactions, showcasing their reactivity and the potential for creating diverse derivatives. For instance, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids demonstrates the compound's versatility in forming new structures (Boto et al., 2001).
Physical Properties Analysis
The physical properties of pyridinium compounds, including their stability and crystalline structures, are crucial for understanding their behavior in various conditions. The influence of crystal structure and composition on the optical and electronic properties of pyridinium-based bismuth iodide complexes highlights the relationship between structure and function, emphasizing the role of noncovalent intermolecular interactions (Abdi et al., 2023).
Safety And Hazards
properties
IUPAC Name |
4-methylpyridin-1-ium-1-amine;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKFRTXEBLVHC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)N.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453509 |
Source
|
Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-amino-4-methyl-, iodide | |
CAS RN |
7583-92-8 |
Source
|
Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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